molecular formula C11H13N5O4 B14923609 Methyl 2-methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Methyl 2-methyl-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate

Cat. No.: B14923609
M. Wt: 279.25 g/mol
InChI Key: YCVGCWJMXSWOAW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is an organic compound that belongs to the class of bipyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bipyrazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted bipyrazole derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The bipyrazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)butanoate
  • Ethyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate
  • Methyl 2-methyl-3-(4-amino-1’H-1,4’-bipyrazol-1’-yl)propanoate

Uniqueness

Methyl 2-methyl-3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is unique due to the presence of both a nitro group and a bipyrazole moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.

Properties

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

methyl 2-methyl-3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C11H13N5O4/c1-8(11(17)20-2)5-14-6-9(3-12-14)15-7-10(4-13-15)16(18)19/h3-4,6-8H,5H2,1-2H3

InChI Key

YCVGCWJMXSWOAW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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